Lenalidomide hemihydrate

Cereblon CK1α degradation del(5q) MDS

Research requiring the unique neosubstrate profile of lenalidomide, specifically CK1α degradation, cannot be conducted with thalidomide or pomalidomide. Lenalidomide hemihydrate (CAS 847871-99-2) is the defined crystalline form for reproducible pharmacology. - **Distinct mechanism**: Induces IKZF1/IKZF3 and CK1α degradation; pomalidomide lacks CK1α activity. - **Intermediate potency**: TNF-α IC50 ~100 nM - 1000x more potent than thalidomide, 10x less than pomalidomide. - **High oral bioavailability**: >90% F, t1/2 ~3h for predictable PK/PD modeling. - **Analytical certainty**: Well-characterized XRD pattern, solubility in DMSO 100 mg/mL.

Molecular Formula C26H28N6O7
Molecular Weight 536.5 g/mol
CAS No. 847871-99-2
Cat. No. B3157281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide hemihydrate
CAS847871-99-2
Molecular FormulaC26H28N6O7
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O
InChIInChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2
InChIKeyOTJHSDXKMBRCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide Hemihydrate Overview


Lenalidomide hemihydrate (CAS 847871-99-2) is the hemihydrate crystalline form of the thalidomide analog lenalidomide, a cereblon (CRBN)-binding immunomodulatory imide drug (IMiD) [1][2]. As a class, IMiDs including lenalidomide, pomalidomide, and thalidomide bind to the CRBN component of the E3 ubiquitin ligase complex CRL4^CRBN, thereby altering its substrate specificity and inducing ubiquitination and proteasomal degradation of neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1][2][3]. Lenalidomide is distinguished from its closest analogs by a unique combination of a distinct neosubstrate degradation profile, a balanced potency and tolerability window, and specific pharmacokinetic and solid-state characteristics that directly influence its formulation and procurement considerations [1][2].

Why Lenalidomide Hemihydrate Cannot Be Substituted


Substituting lenalidomide hemihydrate with its closest analogs, thalidomide or pomalidomide, is not scientifically or clinically straightforward. While all three are IMiDs that bind cereblon, their distinct molecular interactions translate into marked differences in neosubstrate degradation profiles, potency, and pharmacokinetics that preclude simple interchangeability [1][2]. Lenalidomide uniquely induces the degradation of casein kinase 1 alpha (CK1α), a feature absent in pomalidomide, which explains its specific therapeutic activity in myelodysplastic syndromes with chromosome 5q deletion [3]. Furthermore, lenalidomide exhibits a unique potency and safety profile: it is approximately 1,000-fold more potent than thalidomide in inhibiting TNF-α, yet 10-fold less potent than pomalidomide in the same assay, resulting in a different therapeutic index and side effect profile (e.g., distinct risks of neutropenia and thrombocytopenia) [1][4]. Finally, key pharmacokinetic parameters such as oral bioavailability (>90% for lenalidomide) and elimination half-life (~3 hours for lenalidomide vs. ~9.5 hours for pomalidomide) are significantly different, mandating distinct dosing schedules and patient management strategies [5]. These quantitative differences in mechanism, potency, and disposition provide clear, evidence-based justification against unqualified substitution.

Lenalidomide Hemihydrate Key Differentiators


CK1α Degradation in del(5q) MDS

Lenalidomide uniquely induces the cereblon-dependent ubiquitination and degradation of casein kinase 1 alpha (CK1α), a neosubstrate that is not degraded by pomalidomide or thalidomide. Quantitative proteomics in a human myeloma cell line (MM1S) revealed that lenalidomide significantly reduces CK1α protein abundance, while pomalidomide shows no such effect [1]. This differential neosubstrate recruitment is attributed to the distinct binding pose of lenalidomide within the cereblon substrate-binding pocket, which facilitates the recruitment of CK1α [1].

Cereblon CK1α degradation del(5q) MDS

TNF-α Inhibition Potency Profile

Lenalidomide demonstrates an intermediate potency for inhibiting lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production from human peripheral blood mononuclear cells (PBMCs), placing it in a specific functional niche between its parent compound, thalidomide, and its more potent analog, pomalidomide [1][2]. The original characterization of these compounds established a clear potency hierarchy for TNF-α inhibition [1].

TNF-α inhibition IC50 Anti-inflammatory

Oral Bioavailability and Pharmacokinetics

Lenalidomide exhibits high and consistent oral bioavailability (>90%) in humans under fasting conditions, a key differentiator from other IMiDs. A comprehensive clinical pharmacokinetic review confirms lenalidomide is rapidly absorbed, with peak plasma concentrations occurring within 1 hour [1]. This rapid absorption and high bioavailability are coupled with a short elimination half-life (~3 hours) and minimal metabolism, with 82% of a dose excreted unchanged in urine within 24 hours [1][2].

Oral bioavailability Pharmacokinetics Drug formulation

Crystal Structure and Solid-State Form

Lenalidomide hemihydrate (CAS 847871-99-2) is a well-defined crystalline hydrate form whose structure has been solved by single-crystal X-ray diffraction. The asymmetric unit contains two independent lenalidomide molecules and one water molecule, which plays a critical role in hydrogen bonding and stabilizing the supramolecular structure [1]. This specific hydrate form exhibits distinct thermal and solubility properties compared to other potential solid forms of lenalidomide. For example, a 2025 study on lenalidomide hydrate crystals with identical crystal structures revealed that subtle differences in water channel arrangement can lead to different dehydration kinetics (two-step vs. one-step) and dissolution rates [2].

Solid-state chemistry Crystal structure Hydrate form

Lenalidomide Hemihydrate Applications


del(5q) MDS and CK1α Degradation Studies

Lenalidomide hemihydrate is the essential compound for any research program investigating the molecular basis of del(5q) MDS, as it is the only IMiD that induces degradation of casein kinase 1 alpha (CK1α) [1]. Experiments using lenalidomide hemihydrate can reliably model this unique mechanism, which is not recapitulated by pomalidomide or thalidomide. This makes lenalidomide hemihydrate an irreplaceable reagent for studies focused on this specific therapeutic pathway [1].

Balanced TNF-α Inhibition Research

For in vitro and in vivo studies aiming to model the immunomodulatory effects of IMiDs while minimizing the risk of profound myelosuppression, lenalidomide hemihydrate is the optimal choice. Its TNF-α IC50 (~100 nM) offers a 1,000-fold improvement in potency over thalidomide while being approximately 10-fold less potent than pomalidomide [2][3]. This intermediate potency profile directly corresponds to a more manageable clinical safety profile and makes lenalidomide hemihydrate the standard for modeling the therapeutic index of this drug class [2].

PK/PD and Formulation Development

Lenalidomide hemihydrate is the preferred active pharmaceutical ingredient (API) for the development of novel oral formulations or for use in preclinical PK/PD studies requiring high and reproducible systemic exposure. Its >90% oral bioavailability and short elimination half-life (~3 hours) provide a predictable and easily managed pharmacokinetic profile, in contrast to the more variable absorption and longer half-life of pomalidomide [4][5]. This simplifies experimental design and interpretation in animal models and supports the development of robust, bioequivalent generic formulations [5].

Quality Control and Solid-State Characterization

For analytical chemistry, quality control, and intellectual property research, the specific CAS number 847871-99-2 is required to obtain the defined hemihydrate crystalline form. This form has a well-characterized X-ray diffraction pattern and specific physicochemical properties (e.g., solubility in DMSO of 100 mg/mL) [6]. Procurement of this exact form ensures that studies on polymorphism, stability, and dissolution are conducted on the commercially relevant and pharmacologically defined material, avoiding the confounds introduced by alternative, less characterized solid forms [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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